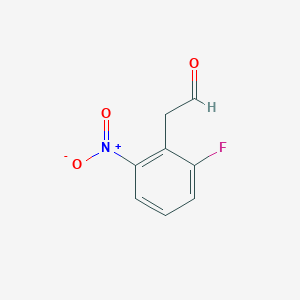
2-(2-Fluoro-6-nitrophenyl)acetaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluoro-6-nitrophenyl)acetaldehyde is an organic compound characterized by the presence of a fluorine atom and a nitro group attached to a benzene ring, along with an aldehyde functional group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-fluorotoluene to introduce the nitro group, followed by oxidation to form the aldehyde group .
Industrial Production Methods
Industrial production methods for 2-(2-Fluoro-6-nitrophenyl)acetaldehyde may involve large-scale nitration and oxidation processes, utilizing specialized equipment to ensure safety and efficiency. The specific conditions, such as temperature, pressure, and choice of reagents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
2-(2-Fluoro-6-nitrophenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(2-Fluoro-6-nitrophenyl)acetic acid.
Reduction: 2-(2-Fluoro-6-aminophenyl)acetaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(2-Fluoro-6-nitrophenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(2-Fluoro-6-nitrophenyl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components .
相似化合物的比较
Similar Compounds
2-(2-Fluoro-6-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(2-Fluoro-6-aminophenyl)acetaldehyde: Similar structure but with an amine group instead of a nitro group.
Uniqueness
The presence of both a fluorine atom and a nitro group on the benzene ring, along with an aldehyde group, allows for a wide range of chemical transformations and interactions with biological molecules .
属性
分子式 |
C8H6FNO3 |
|---|---|
分子量 |
183.14 g/mol |
IUPAC 名称 |
2-(2-fluoro-6-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H6FNO3/c9-7-2-1-3-8(10(12)13)6(7)4-5-11/h1-3,5H,4H2 |
InChI 键 |
NDRXIWBFVMNAAT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)F)CC=O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-6-sulfobenzo[e]indole-8-sulfonate](/img/structure/B12953943.png)

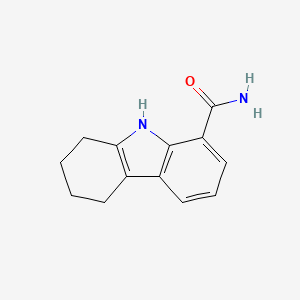

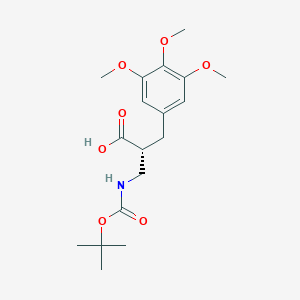

![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)
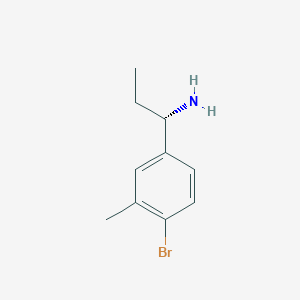
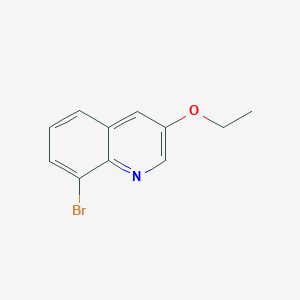
![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)




